

Spectroscopic characterization of DPEphos (NMR, IR)

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Compound of Interest

Compound Name:	Bis[2-[bis(2-methylphenyl)phosphino]phenyl]ether
CAS No.:	205497-64-9
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Technical Guide: Spectroscopic Validation and Structural Analysis of DPEphos

Executive Summary DPEphos (Bis[(2-diphenylphosphino)phenyl] ether) is a cornerstone ligand in homogeneous catalysis, distinguished by its wide bite angle ($\sim 102^\circ$) and hemilabile ether oxygen. Its structural integrity is paramount for catalytic efficacy in Buchwald-Hartwig aminations and C-C coupling reactions. This guide provides a rigorous spectroscopic framework for validating DPEphos purity, specifically distinguishing it from its oxidized derivatives and structural analogs like Xantphos.

Part 1: Molecular Architecture & Theoretical Basis

DPEphos consists of two diphenylphosphino groups attached to the ortho positions of a diphenyl ether backbone. Unlike Xantphos, it lacks a rigid heterocycle, offering greater conformational flexibility.

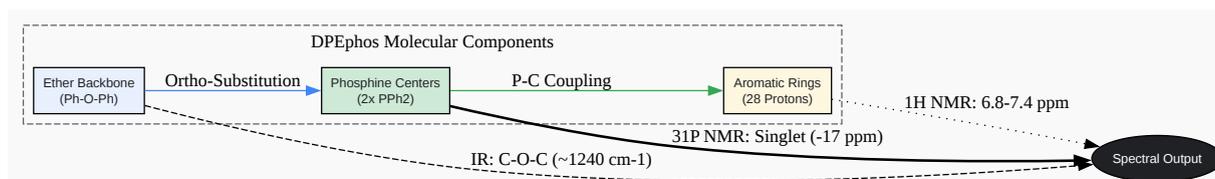
- Formula: C
- H
- OP
- Molecular Weight: 538.56 g/mol

- Symmetry:

(idealized in solution), resulting in simplified NMR spectra.

Key Structural Features for Spectroscopy:

- Phosphorus Centers: Two equivalent P(III) atoms.
- Ether Linkage (C-O-C): Provides a diagnostic IR signature and influences proton chemical shifts.
- Aromatic Protons: The only proton signals present (absence of aliphatic peaks is a critical purity check).



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Figure 1: Structural decomposition of DPEphos and its correlation to spectroscopic signals.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for assessing the oxidation state and purity of DPEphos. All samples should be prepared under an inert atmosphere (N

or Ar) using dry, degassed solvents (CDCl

or C

D

) to prevent in-situ oxidation.

P{1H} NMR: The Gold Standard

The phosphorus spectrum is the most sensitive indicator of ligand quality. DPEphos exhibits a single sharp resonance due to the equivalence of the two phosphorus atoms.

Species	Chemical Shift (ngcontent-ng-c2977031039="" _ngghost-ng-c1310870263="" class="inline ng-star-inserted"> , ppm)	Multiplicity	Notes
DPEphos (Pure)	-16.0 to -18.0	Singlet (s)	Sharp peak. Upfield from H PO
DPEphos Mono-oxide	+25.0 to +35.0	Two Doublets	Asymmetry breaks equivalence (coupling).
DPEphos Di-oxide	+20.0 to +30.0	Singlet (s)	Complete oxidation.

- Protocol: Dissolve ~10 mg of DPEphos in 0.6 mL CDCl₃. Acquire 64-128 scans with a relaxation delay () of at least 2 seconds to ensure quantitative integration if impurities are present.
- Acceptance Criteria: >98% integration of the singlet at ~ -17 ppm. Any peaks in the positive region indicate oxidation.

H NMR: Structural Confirmation

The proton spectrum of DPEphos is characterized by a complex set of overlapping multiplets in the aromatic region.

- Range:

6.80 – 7.40 ppm.

- Key Feature: Absence of Aliphatic Protons. Unlike Xantphos (which shows a methyl singlet at ~1.6 ppm) or residual solvents (Acetone ~2.17 ppm, Grease ~0.8-1.2 ppm), pure DPEphos must show zero signal below 6.5 ppm (excluding solvent residual peak).

- Assignment:

- ~6.8-6.9 ppm: Protons ortho to the ether oxygen (shielded by electron donation).

- ~7.1-7.4 ppm: Remaining phenyl protons (PPh groups and backbone).

C{1H} NMR: Carbon Backbone

- Aromatic Carbons:

118 – 158 ppm.

- C-O Carbon: Doublet at ~157-158 ppm (coupling with P).

- C-P Carbon: Doublet at ~128-130 ppm (large coupling).

Part 3: Infrared (IR) Spectroscopy

IR is particularly useful for solid-state QC and detecting the ether linkage, which is silent in P NMR.

Functional Group	Wavenumber (cm)	Intensity	Assignment
Aromatic C-H	3050 – 3070	Weak	C-H Stretching
Aromatic Ring	1585, 1475, 1435	Medium	C=C Ring Stretching
Ether Linkage	1220 – 1245	Strong	C-O-C Asymmetric Stretch
Phosphine Oxide	1150 – 1200	Strong	P=O[1] Stretch (Impurity)
P-C (Aromatic)	1090	Medium	P-Aryl Stretch

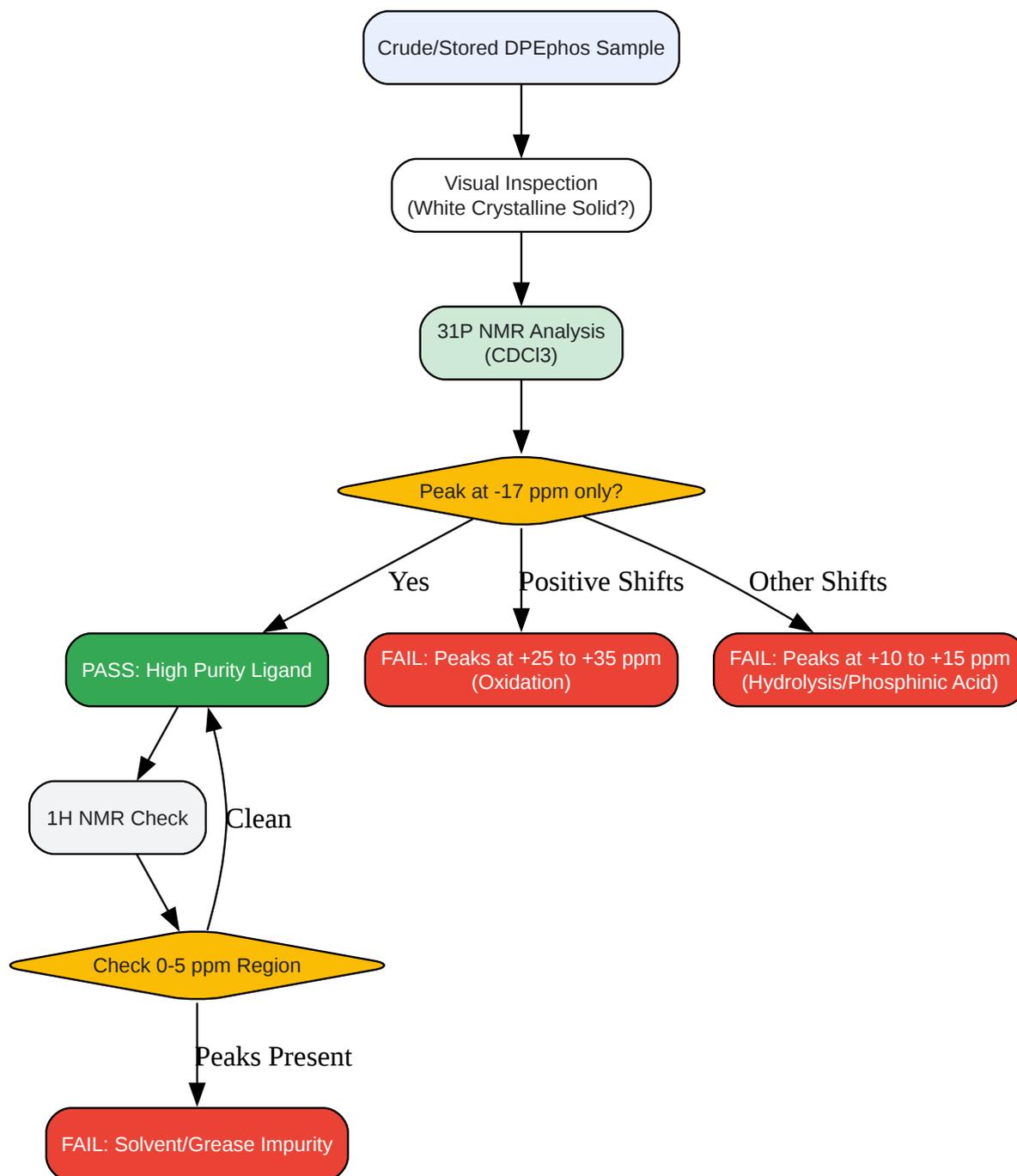
- Critical QC Check: A strong band appearing near 1180 cm

strongly suggests oxidation (formation of P=O). Pure DPEphos should have a clean window in this specific region, dominated instead by the ether stretch at ~1240 cm

Part 4: Impurity Profiling & Troubleshooting

Workflow

Common issues include oxidation (air exposure) and hydrolysis (moisture). Use the following logic flow to diagnose sample quality.



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Figure 2: Step-by-step Quality Control workflow for DPEphos validation.

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